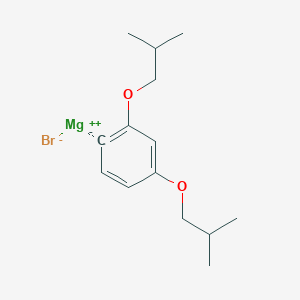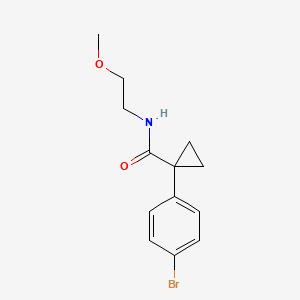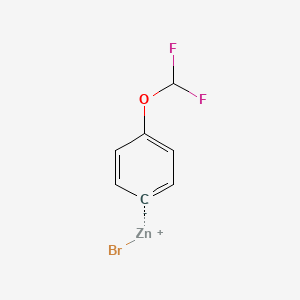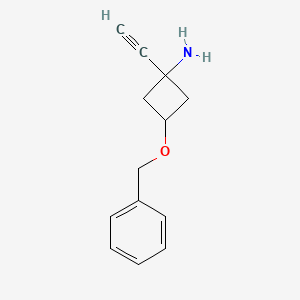
3-(Benzyloxy)-1-ethynylcyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-1-ethynylcyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a benzyloxy group and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-ethynylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the use of benzylic alcohols and acetamides in a radical condensation reaction . This reaction typically requires the presence of a radical initiator and proceeds under mild conditions to form the desired product.
Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts to achieve the coupling of the benzyloxy and ethynyl groups onto the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-1-ethynylcyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoquinones.
Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, can introduce substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc, tin, and sodium sulfide are used under acidic conditions.
Substitution: Reagents like nitric acid for nitration and acyl chlorides for Friedel-Crafts acylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoquinones, while reduction of nitro groups results in the formation of amines.
科学的研究の応用
3-(Benzyloxy)-1-ethynylcyclobutan-1-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Benzyloxy)-1-ethynylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes such as leukotriene A-4 hydrolase and mitogen-activated protein kinase 14, influencing various biological processes . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular functions.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group and is used in the synthesis of Schiff base ligands.
3-(Benzyloxy)pyridin-2-amine: Similar in structure, this compound is studied for its pharmacological properties.
3-hydroxy-4-pyranones: These analogs exhibit potent biological activity and are used in therapeutic applications.
Uniqueness
3-(Benzyloxy)-1-ethynylcyclobutan-1-amine is unique due to its cyclobutane ring structure combined with the benzyloxy and ethynyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
1-ethynyl-3-phenylmethoxycyclobutan-1-amine |
InChI |
InChI=1S/C13H15NO/c1-2-13(14)8-12(9-13)15-10-11-6-4-3-5-7-11/h1,3-7,12H,8-10,14H2 |
InChIキー |
ZZTJMZCHFSJQFT-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CC(C1)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


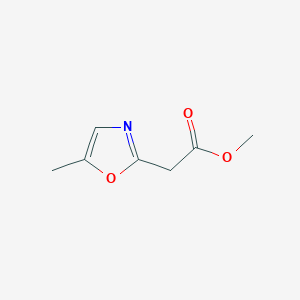

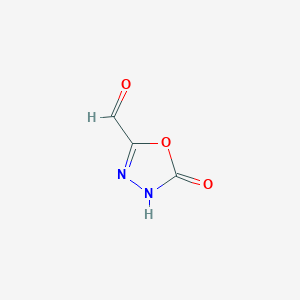
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
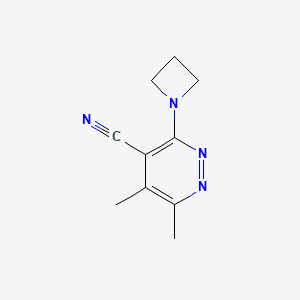
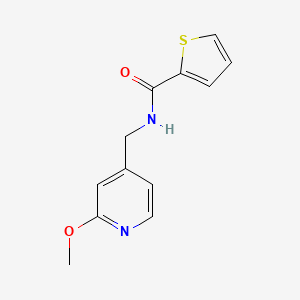
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
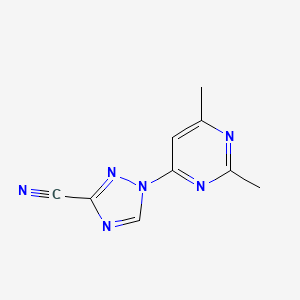
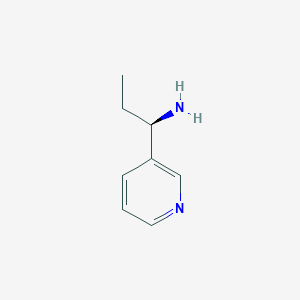
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)
